molecular formula C7H4ClFN2 B1457255 3-Chloro-6-fluoro-1H-indazole CAS No. 1243360-12-4

3-Chloro-6-fluoro-1H-indazole

Cat. No. B1457255
M. Wt: 170.57 g/mol
InChI Key: BOLDMYADJTXRLR-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-1H-indazole is a chemical compound with the CAS Number: 1243360-12-4 . It has a molecular weight of 170.57 . The IUPAC name for this compound is 3-chloro-6-fluoro-1H-indazole .


Synthesis Analysis

The synthesis of 1H-indazole involves a mechanism where a hydrogen bond propels the cyclization step . This mechanism is suitable for similar cyclizations and can predict new reactions . The cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as a starting material is a useful way .


Molecular Structure Analysis

The InChI code for 3-Chloro-6-fluoro-1H-indazole is 1S/C7H4ClFN2/c8-7-5-2-1-4 (9)3-6 (5)10-11-7/h1-3H, (H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

The reaction between benzonitrile and hydrazine under certain conditions produces benzylidenehydrazine . This approach was expanded to the derivatives of benzonitrile with substitution on the benzene ring .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

  • Medicinal Chemistry

    • Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
    • Several recently marketed drugs contain an indazole structural motif .
    • Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities .
  • Synthetic Chemistry

    • The work summarizes the latest strategies for the synthesis of 1H- and 2H-indazoles published during the last five years .
    • The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Pharmaceutical Research

    • 3-amino-1H-indazole-1-carboxamides were endowed with an interesting antiproliferative activity .
    • Especially, 3-amino-N-(4-benzylphenyl)-1H-indazole-1-carboxamide and 3-amino-N-(4-butoxyphenyl)-1H-indazole-1-carboxamide were found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM causing a block in G0–G1 phase of the cell cycle .
  • Biochemical Research

    • The binding modes of the active 3-chloro-6-nitro-1H-indazole derivatives as potent antileishmanial agents against Leishmania infantum trypanothione reductase (TryR) were predicted .
  • Electronics and Material Science

    • The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .
    • This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
  • Antitumor Research

    • Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .
  • Optoelectronics

    • The fluorine group in the molecule is electron deficient and can be used to tune the energy gap of the molecule/complex .
    • This fluorinated indazole enables the intermolecular interaction including π−π stacking and H−F hydrogen/halogen bonding .
  • Anticancer Research

    • Compound, 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide, was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, with a mean GI50 of 1.90 μM, being very effective against colon and melanoma cell lines .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

3-chloro-6-fluoro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLDMYADJTXRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857655
Record name 3-Chloro-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoro-1H-indazole

CAS RN

1243360-12-4
Record name 3-Chloro-6-fluoro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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